(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic organic compound. It belongs to the class of chalcones, which are known for their diverse biological activities. This compound is characterized by the presence of a benzoxazole ring, a chlorophenyl group, and an ethoxyphenyl group, all connected through a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(1,3-benzoxazol-2-yl)acetophenone and 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the combination of its benzoxazole ring, chlorophenyl group, and ethoxyphenyl group
Properties
Molecular Formula |
C24H18ClNO3 |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H18ClNO3/c1-2-28-19-13-9-17(10-14-19)23(27)20(15-16-7-11-18(25)12-8-16)24-26-21-5-3-4-6-22(21)29-24/h3-15H,2H2,1H3/b20-15- |
InChI Key |
ZXRSCJJYQFHSKC-HKWRFOASSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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